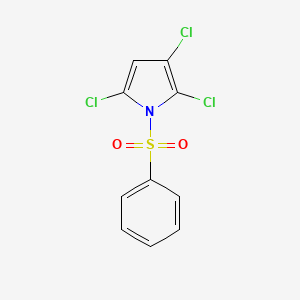
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trichlorinated pyrrole ring
Vorbereitungsmethoden
The synthesis of 1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole typically involves the reaction of benzenesulfonyl chloride with 2,3,5-trichloropyrrole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C4H2Cl3N→C6H5SO2C4H2Cl3N+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrrole ring are replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonate esters. Reagents such as hydrogen peroxide or peracids are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The trichloropyrrole moiety can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole can be compared with other benzenesulfonyl derivatives, such as benzenesulfonic acid and benzenesulfonyl chloride. While these compounds share the benzenesulfonyl group, their chemical properties and reactivity differ significantly due to the presence of different substituents on the aromatic ring. For example:
Benzenesulfonic Acid: This compound is a strong acid and is primarily used in the synthesis of detergents and dyes.
Benzenesulfonyl Chloride: It is a versatile reagent used in the synthesis of sulfonamides and sulfonate esters.
The unique combination of the benzenesulfonyl group with the trichloropyrrole ring in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91917-53-2 |
|---|---|
Molekularformel |
C10H6Cl3NO2S |
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2,3,5-trichloropyrrole |
InChI |
InChI=1S/C10H6Cl3NO2S/c11-8-6-9(12)14(10(8)13)17(15,16)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
AKSGDTBQPIIJAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
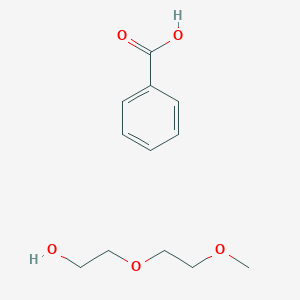
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
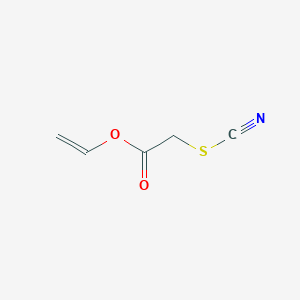
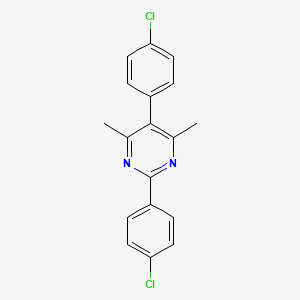
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
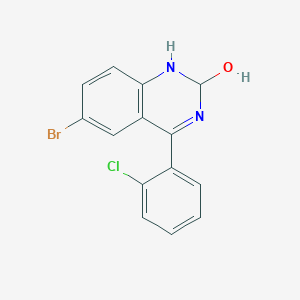
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)
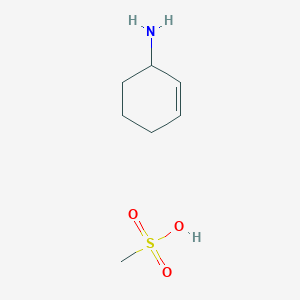
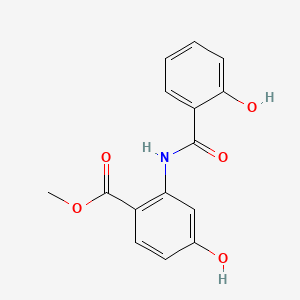
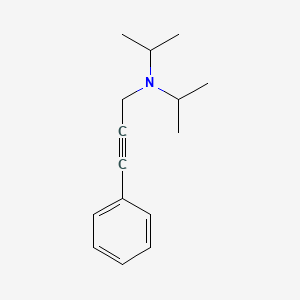
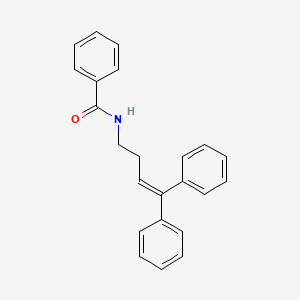
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
